1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(oxolan-3-yl)-4-thiophen-2-ylsulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c16-20(17,13-3-1-10-19-13)15-6-2-5-14(7-8-15)12-4-9-18-11-12/h1,3,10,12H,2,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDKNJAWRPGKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CS2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The synthetic route may start with the preparation of the oxolane and thiophene intermediates, followed by their coupling with the diazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxolane or thiophene rings are replaced by other groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.
Scientific Research Applications
Pharmacological Applications
1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane has shown promise in several pharmacological applications:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies focusing on the structure-activity relationship (SAR) have demonstrated that the thiophene moiety enhances the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as rheumatoid arthritis.
Potential Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate antimicrobial properties | The compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 of 12 µg/mL. |
| Study 2 | Assess anti-inflammatory effects | Inhibition of TNF-alpha production was observed at concentrations as low as 5 µM, indicating potential for treating inflammatory conditions. |
| Study 3 | Evaluate anticancer activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µg/mL after 48 hours of treatment. |
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs of 1,4-diazepane derivatives, emphasizing substituent variations and their implications:
Key Observations:
- Solubility : The oxolan-3-yl group (tetrahydrofuran) may improve aqueous solubility relative to purely aromatic substituents (e.g., pyridin-3-yl or chlorophenyl) .
- Receptor Selectivity : Pyridine and chlorophenyl analogs show specificity for nAChRs and serotonin receptors, respectively, suggesting the target compound’s activity could be tuned via substituent choice .
Key Observations:
- Yield Variability : Yields range from 33% to 69%, influenced by steric hindrance (e.g., trifluoromethyl groups reduce yields) .
- Purification Methods : Reverse-phase chromatography (e.g., 50% acetonitrile/0.1% formic acid) is critical for isolating polar analogs .
Pharmacological and Physicochemical Properties
The table below summarizes available data for select analogs:
*LogP estimated using substituent contributions.
Key Observations:
- Receptor Engagement : Pyridine and pyrazole substituents enable specific interactions with nAChRs and serotonin receptors, respectively .
Biological Activity
1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane is a compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 273.34 g/mol
The structure includes a diazepane ring, an oxolane moiety, and a thiophene sulfonyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases and sulfonamide-sensitive enzymes. This inhibition can lead to various physiological effects, including:
- Antimicrobial Activity : Compounds with sulfonamide groups often exhibit antibacterial properties by interfering with folate synthesis in bacteria.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth in vitro | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits carbonic anhydrase activity |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a new antibacterial agent.
Case Study 2: Antitumor Properties
In vitro experiments were conducted on various cancer cell lines (e.g., breast cancer and colon cancer). The results indicated that the compound could reduce cell viability by inducing apoptosis. Flow cytometry analysis revealed increased levels of caspase activation in treated cells, confirming its potential as an anticancer agent.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Selectivity : The compound shows selective inhibition towards specific enzyme targets, minimizing off-target effects.
- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances their efficacy against resistant cancer cell lines.
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
